N-butyl-N'-(4-chlorophenyl)thiourea
Description
N-Butyl-N'-(4-chlorophenyl)thiourea is a thiourea derivative characterized by a butyl group attached to one nitrogen atom and a 4-chlorophenyl group attached to the other. Thiourea derivatives are widely studied for their diverse applications, including antimicrobial activity, material science, and coordination chemistry.
Properties
Molecular Formula |
C11H15ClN2S |
|---|---|
Molecular Weight |
242.77g/mol |
IUPAC Name |
1-butyl-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C11H15ClN2S/c1-2-3-8-13-11(15)14-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |
InChI Key |
GEALCLYFTLJGTC-UHFFFAOYSA-N |
SMILES |
CCCCNC(=S)NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCNC(=S)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Crystallography
- N-Allyl-N'-(4-chlorophenyl)thiourea (CAS 14255-79-9): This analogue replaces the butyl group with an allyl moiety. X-ray studies reveal it crystallizes in a monoclinic system (space group P2₁), with intermolecular N–H···S hydrogen bonds stabilizing the structure.
- 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b): The furanmethyl substituent introduces aromaticity and planar geometry. It crystallizes in centrosymmetric space group P2₁/c, with hydrogen bonds forming a 2D network. Compared to the butyl derivative, the furan group may enhance π-π stacking interactions but reduce solubility in non-polar solvents .
- N-(4-Chlorobutanoyl)-N'-phenylthiourea: The chlorobutanoyl group creates a planar carbonyl-thiourea fragment (max. deviation: 0.024 Å), facilitating strong intermolecular hydrogen bonds.
Physicochemical Properties
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